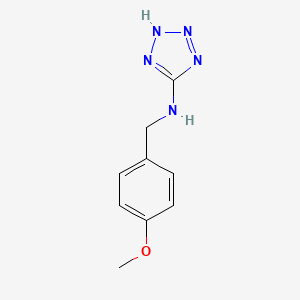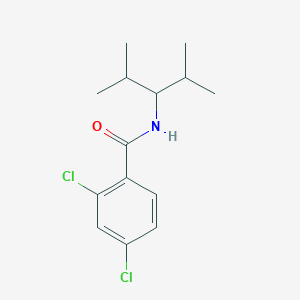
N-(4-methoxybenzyl)-1H-tetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-1H-tetrazol-5-amine, also known as MTA, is a tetrazole compound that has gained significant attention in scientific research due to its potential therapeutic benefits. MTA is synthesized through a multistep process and has been found to have a diverse range of biochemical and physiological effects.
Wirkmechanismus
N-(4-methoxybenzyl)-1H-tetrazol-5-amine exerts its therapeutic effects through various mechanisms of action. In cancer cells, N-(4-methoxybenzyl)-1H-tetrazol-5-amine has been found to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. N-(4-methoxybenzyl)-1H-tetrazol-5-amine has also been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation, leading to its anti-inflammatory effects. In neurodegenerative disorders, N-(4-methoxybenzyl)-1H-tetrazol-5-amine has been found to protect neurons from oxidative stress and inflammation, leading to its neuroprotective effects.
Biochemical and Physiological Effects
N-(4-methoxybenzyl)-1H-tetrazol-5-amine has a diverse range of biochemical and physiological effects. Studies have shown that N-(4-methoxybenzyl)-1H-tetrazol-5-amine can induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and protect neurons from oxidative stress. N-(4-methoxybenzyl)-1H-tetrazol-5-amine has also been found to have antioxidant effects and can scavenge free radicals, leading to its potential in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxybenzyl)-1H-tetrazol-5-amine has several advantages for lab experiments, including its stability and ease of synthesis. However, N-(4-methoxybenzyl)-1H-tetrazol-5-amine has limitations in terms of its solubility, which can make it difficult to administer in certain experimental settings. Additionally, N-(4-methoxybenzyl)-1H-tetrazol-5-amine's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxybenzyl)-1H-tetrazol-5-amine. One area of focus is the development of N-(4-methoxybenzyl)-1H-tetrazol-5-amine-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand N-(4-methoxybenzyl)-1H-tetrazol-5-amine's mechanism of action and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of N-(4-methoxybenzyl)-1H-tetrazol-5-amine in human clinical trials.
Synthesemethoden
N-(4-methoxybenzyl)-1H-tetrazol-5-amine is synthesized through a multistep process that involves the reaction of 4-methoxybenzyl chloride with sodium azide to form 4-methoxybenzyl azide. The resulting compound is then reacted with copper (I) iodide to form 4-methoxybenzyl tetrazole, which is then reduced with palladium on carbon to form N-(4-methoxybenzyl)-1H-tetrazol-5-amine.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-1H-tetrazol-5-amine has been found to have potential therapeutic benefits in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-(4-methoxybenzyl)-1H-tetrazol-5-amine can inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. N-(4-methoxybenzyl)-1H-tetrazol-5-amine has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, N-(4-methoxybenzyl)-1H-tetrazol-5-amine has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2H-tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-15-8-4-2-7(3-5-8)6-10-9-11-13-14-12-9/h2-5H,6H2,1H3,(H2,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYLGAZEGBFHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-benzyl)-(1H-tetrazol-5-yl)-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5727394.png)

![1-[(3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5727396.png)

![4-chloro-5-[(dimethylamino)sulfonyl]-2-(4-morpholinyl)benzoic acid](/img/structure/B5727406.png)


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5727429.png)

![1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5727442.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5727447.png)


![N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5727483.png)